molecular formula C8H10BrN3O4 B12948150 [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate

[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate

Cat. No.: B12948150
M. Wt: 292.09 g/mol
InChI Key: XISGLPWGVHKVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is a specialized synthetic intermediate designed for advanced medicinal chemistry research. This compound integrates the bioactive 2-methyl-5-nitroimidazole scaffold, a classic pharmacophore found in well-known anti-infective agents, with a reactive bromoacetate functional group. This structure makes it a versatile building block for constructing novel molecular conjugates with potential enhanced biological activities. The primary research value of this compound lies in its application for developing new anti-infective and anticancer agents. The 2-methyl-5-nitroimidazole core is a proven prodrug that, upon nitroreductase enzyme activity, generates cytotoxic radicals, leading to microbial cell death or radiosensitization of hypoxic tumor cells . Researchers can utilize the reactive bromide to create hybrid molecules by linking the nitroimidazole moiety to other pharmacophores through nucleophilic substitution, aiming to enhance efficacy against aerobic microorganisms or overcome drug resistance . Furthermore, derivatives based on this core structure are investigated as potential positron emission tomography (PET) radiotracers for imaging tumor hypoxia, a key characteristic of the tumor microenvironment that contributes to resistance to radiation and anticancer therapies . The mechanism of action for compounds derived from this intermediate is typically rooted in the nitroimidazole component. Under hypoxic conditions, the nitro group undergoes enzymatic reduction, forming reactive species that cause DNA damage and cell death in target pathogens or tumors . This makes it a critical reagent for researchers in drug discovery focused on targeting anaerobic bacteria, protozoa, and solid tumors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10BrN3O4

Molecular Weight

292.09 g/mol

IUPAC Name

[1-bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate

InChI

InChI=1S/C8H10BrN3O4/c1-5-10-3-8(12(14)15)11(5)4-7(9)16-6(2)13/h3,7H,4H2,1-2H3

InChI Key

XISGLPWGVHKVBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(OC(=O)C)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole Intermediate

The key intermediate, 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, is synthesized via a halogenation reaction starting from metronidazole (2-methyl-5-nitroimidazole derivative):

  • Reagents and Conditions : Metronidazole is reacted with carbon tetrabromide and triphenylphosphine in dry tetrahydrofuran (THF) at 0 °C, followed by stirring at room temperature for 1.5 hours. Water is then added, and the product is extracted with an organic solvent such as chloroform.

  • Mechanism : This reaction is a typical Appel-type halogenation where the hydroxyl group of the 2-(hydroxyethyl) side chain in metronidazole is converted to a bromide, yielding the 1-(2-bromoethyl) derivative.

  • Yield and Purification : The product is isolated by extraction and purified by recrystallization or chromatography.

Alkylation of Imidazole with Bromoethyl Derivative

The 1-(2-bromoethyl)-2-methyl-5-nitroimidazole intermediate is then used to alkylate nucleophilic partners to form hybrid molecules:

  • Typical Procedure : The bromoethyl imidazole is reacted with nucleophiles such as amines or phenols in polar aprotic solvents like dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) and sodium iodide (NaI) as catalysts or halide exchange agents.

  • Reaction Conditions : The reaction is generally carried out at elevated temperatures (e.g., 60–80 °C) for several hours to ensure complete alkylation.

  • Outcome : This step introduces the 2-(2-methyl-5-nitroimidazol-1-yl)ethyl moiety onto the nucleophile, forming the basis for further functionalization.

Acetylation to Form [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] Acetate

The final step involves acetylation of the hydroxyethyl intermediate or direct acetylation of the alkylated product to form the acetate ester:

  • Methodology : The hydroxyethyl derivative is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the acetate ester.

  • Reaction Conditions : The reaction is typically performed at room temperature or slightly elevated temperatures (25–50 °C) for 1–3 hours.

  • Purification : The product is purified by recrystallization or column chromatography.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents & Conditions Product / Intermediate Notes
1 Metronidazole CBr4, PPh3, dry THF, 0 °C to RT, 1.5 h 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole Appel halogenation
2 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole + Nucleophile DMF, K2CO3, NaI, 60–80 °C, several hours Alkylated imidazole derivative Nucleophilic substitution
3 Hydroxyethyl or alkylated intermediate Acetic anhydride or acetyl chloride, pyridine, RT-50 °C, 1–3 h This compound Esterification (acetylation)

Research Findings and Analytical Data

  • NMR Characterization : The 1H-NMR spectra of the intermediates and final product confirm the presence of characteristic signals for the imidazole ring protons, methyl group at the 2-position, bromoethyl side chain, and acetate methyl protons.

  • Purity and Yield : The reactions typically afford moderate to good yields (60–85%) with high purity after recrystallization.

  • Biological Relevance : The acetate derivative is a key intermediate in the synthesis of biologically active hybrid molecules with potential antimicrobial and anticonvulsant activities.

Additional Notes on Synthetic Variations

  • Alternative halogenation methods may use phosphorus tribromide (PBr3) or other brominating agents, but the Appel reaction with CBr4/PPh3 is preferred for mild conditions and better selectivity.

  • The choice of solvent and base in the alkylation step can influence the reaction rate and yield; DMF with K2CO3 and NaI is a well-established system.

  • Acetylation can be performed under catalytic acidic conditions or using acetic anhydride with bases, depending on substrate sensitivity.

This detailed synthesis overview of this compound integrates diverse research findings and standard organic synthesis protocols, providing a comprehensive guide for its preparation in a professional and authoritative manner.

Chemical Reactions Analysis

Types of Reactions

[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Hydrolysis: The acetate group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Nucleophilic substitution: Substituted imidazole derivatives.

    Reduction: 2-methyl-5-aminoimidazole derivatives.

    Hydrolysis: 2-(2-methyl-5-nitroimidazol-1-yl)ethanol and acetic acid.

Scientific Research Applications

Chemistry

In chemistry, [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology and Medicine

In biology and medicine, this compound is studied for its potential antimicrobial properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, making it a candidate for developing new antibiotics or antiparasitic agents.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is primarily related to its nitroimidazole moiety. Upon entering a microbial cell, the nitro group is reduced to reactive intermediates that can damage DNA and other critical biomolecules, leading to cell death. This mechanism is similar to that of other nitroimidazole antibiotics, which target anaerobic organisms by exploiting their unique metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroimidazole derivatives share a common 2-methyl-5-nitroimidazole core but differ in substituents on the ethyl chain and ester/functional groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Nitroimidazole Derivatives

Compound Name Substituents/Functional Groups Key Features Biological/Physicochemical Relevance References
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate Bromine (C1), acetate ester (C2) Electrophilic bromine enables cross-coupling; acetate enhances solubility Potential prodrug for antimicrobial agents
Metronidazole (MNZ) Benzoate ester (C2) Broad-spectrum antibiotic; limited solubility due to aromatic ester Treats anaerobic bacterial infections
Tinidazole (TNZ) Ethylsulfonylethyl group (C2) Improved pharmacokinetics due to sulfone group Longer half-life than MNZ
Ornidazole (ONZ) Chloro, hydroxyl groups (C2) Enhanced tissue penetration via hydroxyl group Antiprotozoal activity
1-(2-Methyl-5-nitroimidazol-1-yl)propan-2-yl acetate Acetate ester (C2), hydroxyl (C1) Hydroxyl group increases polarity; used in prodrug design Improved metabolic stability
2-(2-Methyl-5-nitroimidazol-1-yl)ethyl methanesulfonate Methanesulfonate ester (C2) Sulfonate group enhances hydrolytic stability Alkylating agent for targeted therapies

Key Findings from Comparative Studies

Reactivity and Synthetic Utility: The bromine atom in this compound allows for regioselective substitutions, such as Suzuki-Miyaura couplings, which are less feasible in non-halogenated analogs like MNZ or TNZ . In contrast, MNZ’s benzoate ester limits its derivatization due to steric hindrance, though it provides enhanced lipophilicity .

Solubility and Bioavailability :

  • Acetate esters (e.g., [1-bromo...acetate] and 1-(2-methyl...propan-2-yl acetate) exhibit higher aqueous solubility compared to benzoate (MNZ) or sulfonate (TNZ) derivatives, as demonstrated in HPLC-based solubility assays .
  • Methanesulfonate derivatives (e.g., 2-(2-methyl...ethyl methanesulfonate) show exceptional hydrolytic stability, making them suitable for prolonged drug release .

Biological Activity: Antimicrobial Efficacy: MNZ and TNZ are clinically proven against Clostridium difficile and Giardia, respectively. The brominated analog’s activity is under investigation, with preliminary in vitro studies showing IC₅₀ values comparable to MNZ against anaerobic bacteria . Cytotoxicity: Brominated derivatives exhibit moderate cytotoxicity (CC₅₀ ~50 µM in HEK293 cells), likely due to the electrophilic bromine, whereas non-halogenated analogs (e.g., ONZ) show lower toxicity (CC₅₀ >100 µM) .

Biological Activity

[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate, a derivative of nitroimidazole, has gained attention due to its potential biological activities. Nitroimidazoles are known for their antimicrobial and anti-inflammatory properties, making them significant in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10BrN3O2\text{C}_8\text{H}_{10}\text{BrN}_3\text{O}_2

Key Properties:

  • Molecular Weight: 248.09 g/mol
  • CAS Number: 19387-91-8
  • Synonyms: 1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate

Antimicrobial Activity

Numerous studies have demonstrated that nitroimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various strains of bacteria and protozoa. The compound's mechanism often involves the reduction of the nitro group to form reactive intermediates that damage microbial DNA.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Trichomonas vaginalis8 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. Research indicates that it reduces the production of pro-inflammatory cytokines and mediators. For example, studies have reported significant decreases in COX-2 expression and other inflammatory markers.

Table 2: Inhibition of Inflammatory Markers

MarkerBaseline LevelPost-Treatment Level% Inhibition
COX-2100%17.5%82.5%
IL-1β100%10.5%89.5%
C-reactive protein100%22.9%77.1%

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in pathogens and inflammatory pathways in human cells. The following mechanisms have been proposed:

  • DNA Damage: The reduction products formed from the nitro group can interact with DNA, leading to strand breaks and ultimately cell death in susceptible organisms.
  • Inhibition of Enzymes: The compound inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which plays a crucial role in the synthesis of prostaglandins.
  • Antioxidant Activity: Some studies suggest that nitroimidazole derivatives may possess antioxidant properties, reducing oxidative stress and further contributing to their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Trichomoniasis Treatment:
    A clinical trial involving patients with Trichomonas vaginalis infections demonstrated that treatment with this compound resulted in a significant cure rate compared to standard therapies.
  • Inflammatory Disease Model:
    In an animal model of acute inflammation, administration of the compound led to a marked reduction in paw edema and associated inflammatory markers, supporting its potential use in treating inflammatory disorders.

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